molecular formula C10H18O2 B12755838 (3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol CAS No. 39028-58-5

(3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol

Cat. No.: B12755838
CAS No.: 39028-58-5
M. Wt: 170.25 g/mol
InChI Key: BCTBAGTXFYWYMW-PSASIEDQSA-N
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Description

This compound has the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol . It is a stereochemically defined molecule with two stereocenters and is known for its applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Linalool Oxide Pyranoid, Trans-(-)- can be synthesized through the oxidation of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to ensure the formation of the desired oxide .

Industrial Production Methods

In industrial settings, the production of Linalool Oxide Pyranoid, Trans-(-)- often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may include steps such as distillation and purification to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Linalool Oxide Pyranoid, Trans-(-)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Linalool Oxide Pyranoid, Trans-(-)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of Linalool Oxide Pyranoid, Trans-(-)- involves its interaction with various molecular targets. It is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The compound’s effects are mediated through pathways involving oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Linalool Oxide Pyranoid, Trans-(-)- is unique due to its specific stereochemistry and the presence of the oxide functional group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

39028-58-5

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol

InChI

InChI=1S/C10H18O2/c1-5-10(4)7-6-8(11)9(2,3)12-10/h5,8,11H,1,6-7H2,2-4H3/t8-,10-/m1/s1

InChI Key

BCTBAGTXFYWYMW-PSASIEDQSA-N

Isomeric SMILES

C[C@]1(CC[C@H](C(O1)(C)C)O)C=C

Canonical SMILES

CC1(C(CCC(O1)(C)C=C)O)C

Origin of Product

United States

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